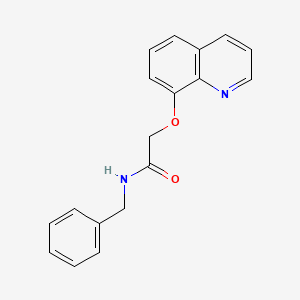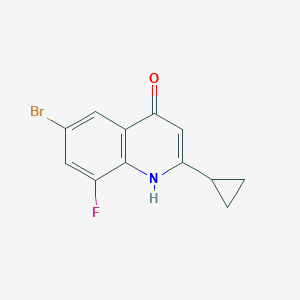
N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of both an isoquinoline core and an acetamide group in its structure makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
The synthesis of N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-3-oxo-1-phenyl-2,3-dihydroisoquinoline with acetic anhydride in the presence of a catalyst can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Chemical Reactions Analysis
N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different isoquinoline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Medicine: Potential pharmacological applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.
Comparison with Similar Compounds
N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide can be compared with other similar compounds, such as:
N-(3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.
N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)benzamide:
N-(2-Methyl-3-oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)propionamide: Contains a propionamide group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
112010-84-1 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(2-methyl-3-oxo-1-phenylisoquinolin-4-yl)acetamide |
InChI |
InChI=1S/C18H16N2O2/c1-12(21)19-16-14-10-6-7-11-15(14)17(20(2)18(16)22)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,21) |
InChI Key |
AKMNZOGRLREYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC=CC2=C(N(C1=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)

![(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11839801.png)
![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)



![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)

